molecular formula C12H17FN2 B15094612 N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

Cat. No.: B15094612
M. Wt: 208.27 g/mol
InChI Key: UHCQJWBGDAYAHK-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines It is characterized by the presence of a fluorophenyl group attached to a methylpyrrolidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product separation can further streamline the process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with various enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity and specificity, while the pyrrolidine moiety can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[(4-fluorophenyl)methyl]-1-methylpiperidin-4-amine: A similar compound with a piperidine ring instead of a pyrrolidine ring.

    N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Contains a thiazole ring and exhibits different chemical properties and applications.

Uniqueness

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activity. The presence of the fluorophenyl group enhances its stability and binding interactions, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H17FN2

Molecular Weight

208.27 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-methylpyrrolidin-3-amine

InChI

InChI=1S/C12H17FN2/c1-15-7-6-12(9-15)14-8-10-2-4-11(13)5-3-10/h2-5,12,14H,6-9H2,1H3

InChI Key

UHCQJWBGDAYAHK-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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